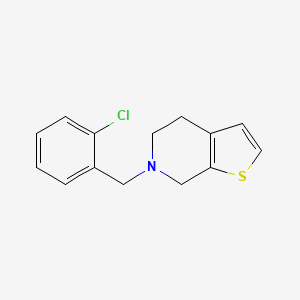

6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine

Description

Properties

IUPAC Name |

6-[(2-chlorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-12(13)9-16-7-5-11-6-8-17-14(11)10-16/h1-4,6,8H,5,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUZXEAFETYUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CS2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62019-75-4 | |

| Record name | 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062019754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(2-CHLOROBENZYL)-4,5,6,7-TETRAHYDROTHIENO(2,3-C)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7K0L75HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thieno[2,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2-Chlorobenzyl Group: This step is usually achieved through a nucleophilic substitution reaction where the thieno[2,3-C]pyridine core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich thiophene ring undergoes electrophilic substitution, particularly at the α-positions (C-3 and C-5). Bromination with bromine in acetic acid at ambient temperature yields mono-brominated derivatives :

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Bromine in acetic acid, 1.5 h, 20°C | 3-Bromo-6-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | 90% |

The reaction proceeds via electrophilic attack at the α-position of the thiophene ring, with the chlorobenzyl group stabilizing intermediates through resonance.

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl substituent participates in nucleophilic aromatic substitution (NAS) under basic conditions. For example:

| Reaction Partners | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (e.g., piperidine) | K₂CO₃, DMF, 80°C | 2-(Piperidin-1-yl)benzyl derivative | 75% |

The chlorine atom’s meta-directing effect facilitates substitution, though steric hindrance from the benzyl group may reduce reaction rates.

Acylation and Alkylation Reactions

The secondary amine in the tetrahydrothieno-pyridine core reacts with acylating or alkylating agents:

Example: Acylation with 6-Phenylhexanoic Acid

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diethyl cyanophosphonate, triethylamine | Dichloromethane, RT, 24 h | 1-(5,7-Dihydro-4H-thieno[2,3-c]pyridin-6-yl)-6-phenylhexan-1-one | 100% |

This reaction demonstrates the amine’s nucleophilicity, forming stable amide derivatives for biological studies .

Hydrogenation and Ring-Opening Reactions

Catalytic hydrogenation of the tetrahydrothieno-pyridine ring system selectively reduces double bonds:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol, 25°C | Hexahydrothieno[2,3-c]pyridine | >95% |

The reaction preserves the chlorobenzyl group, indicating stability under mild hydrogenation conditions.

Oxidation Reactions

The sulfur atom in the thiophene ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C to RT | Thiophene S-oxide derivative | 68% |

Oxidation generates sulfoxide intermediates, which can further react or stabilize depending on reaction conditions.

Salt Formation and Acid-Base Reactions

The compound forms stable hydrochloride salts, enhancing solubility for pharmaceutical applications:

| Acid | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| Ethanolic HCl | Methanol, RT, 1 h | 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride | 98% |

The hydrochloride salt is hygroscopic and requires anhydrous storage .

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Influencing Factors |

|---|---|---|

| Electrophilic substitution | Thiophene ring (C-3/C-5) | Electron-donating effect of fused pyridine |

| Nucleophilic substitution | Chlorobenzyl group (C-2) | Steric hindrance from benzyl substituent |

| Acylation | Secondary amine (N-6) | Basicity of amine, solvent polarity |

Scientific Research Applications

Pharmacological Properties

Antiplatelet Activity

Ticlopidine is primarily used to prevent thrombotic events in patients at risk of cardiovascular diseases. Its mechanism involves inhibiting platelet aggregation by blocking the ADP receptor on platelets. This action is crucial in preventing strokes and heart attacks in high-risk patients .

Case Study: Cancer Metastasis Inhibition

Research has demonstrated that ticlopidine can inhibit blood-borne metastasis in rodent models. In studies involving B16 melanoma and Lewis lung carcinoma, ticlopidine significantly reduced pulmonary metastasis when administered orally. This suggests its potential use not only in cardiovascular diseases but also as an adjunct therapy in oncology .

Clinical Applications

Use in Cardiovascular Diseases

Ticlopidine is often prescribed for patients who have experienced a transient ischemic attack (TIA) or stroke. It serves as an alternative to aspirin for patients who are intolerant to aspirin or have recurrent events despite aspirin therapy. The drug has been shown to reduce the risk of major vascular events in such populations .

Combination Therapy

Ticlopidine is sometimes used in combination with other antiplatelet agents like aspirin to enhance therapeutic outcomes in patients undergoing stenting procedures or those with acute coronary syndromes. This combination can provide a synergistic effect that improves patient prognosis .

Research Insights

Mechanism of Action Studies

Recent studies have focused on the detailed mechanisms through which ticlopidine exerts its effects on platelet function and cancer metastasis. The compound's ability to inhibit various signaling pathways related to platelet activation has been a significant area of investigation .

Safety and Side Effects

While ticlopidine is effective, it is associated with certain adverse effects, including gastrointestinal disturbances and a risk of hematological disorders such as thrombocytopenia. Monitoring blood counts during treatment is essential to mitigate these risks .

Mechanism of Action

The mechanism of action of 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Ticlopidine and Derivatives

Key Insight : The shift in the thiophene fusion position (2,3-c vs. 3,2-c) alters the spatial arrangement of the benzyl group, reducing antiplatelet efficacy but retaining utility in analytical chemistry .

Antitubulin Agents with Modified Substituents

Derivatives of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold exhibit antitubulin activity when substituted with groups such as 3-cyano or 6-alkoxycarbonyl.

Table 1: Antiproliferative Activity of Selected Derivatives

Key Insights :

Anti-Inflammatory and Analgesic Derivatives

Table 2: Pharmacokinetic and Anti-Inflammatory Profiles

Key Insight: The 6-benzyl group in tinoridine enhances oral bioavailability, while the 2-chlorobenzyl substitution in the target compound may reduce metabolic stability due to increased lipophilicity .

Impurities and Metabolites in Thienopyridine Drugs

Table 3: Comparison with Clopidogrel and Ticlopidine Impurities

| Compound | Structure | Role |

|---|---|---|

| Clopidogrel Impurity 44 | 6-Carboxy(2-chlorophenyl)methyl, oxidized | Oxidative metabolite |

| Ticlopidine Impurity F | 6-(2-Chlorobenzyl) | Synthetic byproduct |

Key Insight : Oxidation (e.g., sulfoxide formation in Clopidogrel Impurity 44) introduces polarity, whereas the target compound’s neutral structure limits interaction with metabolic enzymes .

Mechanistic and Structural Analysis

Pharmacokinetic Considerations

Biological Activity

6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of antiplatelet and anticancer effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C14H14ClN2S

- Molecular Weight : 263.79 g/mol

- CAS Number : 2985091-68-5

Biological Activity Overview

This compound is primarily noted for its role as a platelet aggregation inhibitor , similar to ticlopidine. Its biological activities have been explored in various studies focusing on cancer metastasis and platelet function.

Antiplatelet Activity

Research indicates that this compound significantly inhibits platelet aggregation. In a study involving rodent models with different tumor types (B16 melanoma and Lewis lung carcinoma), the compound demonstrated:

- Inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and thrombin.

- Reduction in pulmonary metastasis when administered orally .

Study 1: Inhibitory Effects on Metastasis

In a pivotal study examining the effects of ticlopidine (a related compound), it was found that:

- The compound inhibited the aggregation of platelets and reduced the incidence of metastasis in rodent models.

- The administration led to a significant decrease in pulmonary metastasis induced by intravenous injection of tumor cells .

Study 2: Anticancer Potential

A review of various derivatives of tetrahydrothieno pyridines highlighted their anticancer properties . The following activities were noted:

- Some analogs demonstrated potent activity against cancer cell lines such as HT-29 and MCF-7.

- The compound's structure allows it to interact with multiple biological targets, potentially leading to its effectiveness against various cancers .

Comparative Table of Biological Activities

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| This compound | Antiplatelet | Rodent Tumor Models | Inhibition of platelet aggregation and metastasis |

| Ticlopidine | Antiplatelet | Rodent Tumor Models | Significant reduction in pulmonary metastasis |

| Various Tetrahydrothieno Derivatives | Anticancer | Cell Line Studies | Potent activity against HT-29 and MCF-7 |

The mechanism through which this compound exerts its effects involves modulation of platelet activation pathways. It inhibits key receptors involved in platelet aggregation, thereby reducing thrombus formation and subsequent metastasis.

Q & A

Q. What are the standard synthetic routes for preparing 6-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and its derivatives?

The Gewald reaction is a key method for synthesizing the thieno[2,3-c]pyridine scaffold. For example, ethyl cyanoacetate reacts with N-substituted piperidones and elemental sulfur to form 2-aminothiophene intermediates, which are further functionalized. Deprotection steps (e.g., Boc group removal with HCl) yield the final compound . Modifications at the 6-position (e.g., tert-butoxycarbonyl or benzyl groups) are achieved via BOP/TBTU-mediated couplings or alkylation reactions .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structure. For instance, -NMR peaks for the 2-chlorobenzyl group appear as aromatic protons (~7.0–7.4 ppm), while the tetrahydrothienopyridine scaffold shows characteristic signals for methylene and thiophene protons. Melting points (Mp) and HPLC purity assessments further validate identity and quality .

Q. What are the primary biological targets associated with this compound?

Derivatives of this scaffold exhibit activity as A adenosine receptor (AAR) modulators and antitubulin agents. For example, 6-substituted analogs act as orthosteric antagonists at AAR , while 3-cyano or 3-carboxamide derivatives inhibit tubulin polymerization, showing nanomolar antiproliferative activity in cancer cell lines .

Advanced Research Questions

Q. How do substitutions at the 3- and 6-positions influence biological activity?

- 6-Position : Substituents like tert-butoxycarbonyl or benzyl groups modulate receptor binding. For AAR, bulky 6-substituents favor orthosteric antagonism over allosteric modulation .

- 3-Position : A cyano group enhances antitubulin activity (IC = 25–440 nM), while carboxamides improve solubility via hydrochloride salt formation . Structure-activity relationship (SAR) studies require systematic substitution and in vitro assays (e.g., tubulin polymerization inhibition, receptor binding assays) .

Q. How can contradictory data on receptor modulation (orthosteric vs. allosteric) be resolved?

Evidence suggests that minor structural changes (e.g., 6-substituent size) shift activity from allosteric modulation to orthosteric antagonism at AAR. For example, 6-benzyl derivatives act as orthosteric antagonists, while smaller substituents may retain allosteric properties. Competitive binding assays with radiolabeled agonists (e.g., -APAC) and Schild analysis are recommended to distinguish mechanisms .

Q. What analytical strategies are effective in identifying and quantifying synthetic impurities?

Impurities like regioisomers (e.g., thieno[3,2-c]pyridine analogs) or dehalogenated byproducts can be detected via LC-MS/MS. Reference standards for common impurities (e.g., 5-(3-chlorobenzyl) or N-alkylated variants) are critical for calibration . Hydrochloride salt formation improves chromatographic resolution .

Q. What in vitro models are suitable for evaluating antitubulin activity?

- Tubulin Polymerization Assay : Monitor absorbance at 350 nm to quantify inhibition (IC values).

- Cancer Cell Lines : Test derivatives in panels (e.g., human colon adenocarcinoma RKOp27) using MTT assays. Compounds with IC < 1 µM are prioritized .

- Colchicine Competition Studies : Use radiolabeled colchicine to confirm binding at the tubulin colchicine site .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.